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2-Bromo-4-fluoro-3-methoxybenzoic acid is an organic compound characterized by the molecular formula and a molecular weight of approximately 249.04 g/mol. This compound is a derivative of benzoic acid, featuring a bromine atom at the second position, a fluorine atom at the fourth position, and a methoxy group at the third position of the benzene ring. It is typically encountered as a solid with a melting point ranging from 167°C to 169°C and is soluble in polar solvents such as water and methanol .
2-Bromo-4-fluoro-3-methoxybenzoic acid is versatile in its chemical reactivity, undergoing various transformations:
The biological activity of 2-bromo-4-fluoro-3-methoxybenzoic acid has been explored in various contexts, particularly in medicinal chemistry. Its derivatives have shown potential as antifungal agents, especially in the treatment of onychomycosis. The presence of halogen substituents often enhances biological activity by improving lipophilicity and receptor binding affinity .
The synthesis of 2-bromo-4-fluoro-3-methoxybenzoic acid can be achieved through several methods:
2-Bromo-4-fluoro-3-methoxybenzoic acid finds applications primarily in:
Interaction studies involving 2-bromo-4-fluoro-3-methoxybenzoic acid focus on its binding affinity to biological targets. Research indicates that its structural modifications can significantly influence its interaction with enzymes and receptors, leading to varying degrees of biological efficacy. Studies often utilize techniques such as molecular docking simulations to predict binding interactions with target proteins involved in fungal infections or other diseases .
Several compounds share structural similarities with 2-bromo-4-fluoro-3-methoxybenzoic acid, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-4-fluorobenzoic acid | Lacks the methoxy group; simpler structure | |
| 2-Bromo-4-fluoro-5-methoxybenzoic acid | Different methoxy position; potential different reactivity | |
| 4-Fluoro-2-bromobenzoic acid | Similar halogenation pattern; lacks methoxy group |
Uniqueness: The presence of both bromine and fluorine atoms along with a methoxy group distinguishes 2-bromo-4-fluoro-3-methoxybenzoic acid from its analogs. This unique combination may enhance its solubility and biological activity compared to similar compounds that lack these features .